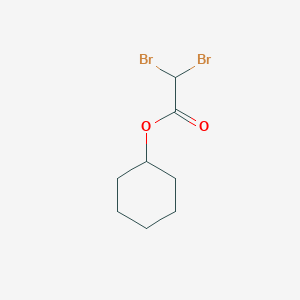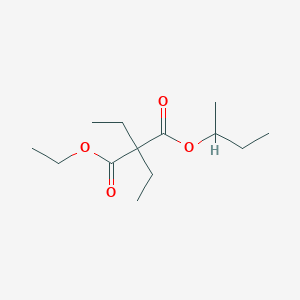
Malonic acid, diethyl-, ethyl isobutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malonic acid, diethyl-, ethyl isobutyl ester is an organic compound that belongs to the family of malonic esters. These esters are derivatives of malonic acid, which is a dicarboxylic acid. The compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of malonic acid, diethyl-, ethyl isobutyl ester typically involves the alkylation of diethyl malonate. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide. This forms an enolate ion, which then undergoes nucleophilic substitution with an alkyl halide, such as ethyl isobutyl bromide, to form the desired ester .
Industrial Production Methods
Industrially, malonic acid esters are produced by the hydrolysis of dimethyl or diethyl malonate. This process can also involve the fermentation of glucose .
Análisis De Reacciones Químicas
Types of Reactions
Malonic acid, diethyl-, ethyl isobutyl ester undergoes several types of reactions, including:
Alkylation: The enolate ion formed from the ester can react with alkyl halides to form alkylated products.
Hydrolysis: The ester can be hydrolyzed to form malonic acid, which can then undergo decarboxylation to yield acetic acid.
Decarboxylation: Heating the ester leads to the loss of carbon dioxide, forming a substituted acetic acid.
Common Reagents and Conditions
Bases: Sodium ethoxide is commonly used for deprotonation.
Alkyl Halides: Ethyl isobutyl bromide is used for alkylation.
Major Products
Alkylated Malonic Esters: Formed through alkylation reactions.
Substituted Acetic Acids: Formed through decarboxylation.
Aplicaciones Científicas De Investigación
Malonic acid, diethyl-, ethyl isobutyl ester has several applications in scientific research:
Organic Synthesis: Used in the synthesis of barbiturates, sedatives, and anticonvulsants.
Polyester Production: Acts as a precursor for specialty polyesters and alkyd resins.
Pharmaceuticals: Involved in the synthesis of various medicinal compounds.
Mecanismo De Acción
The mechanism of action for malonic acid, diethyl-, ethyl isobutyl ester involves several steps:
Deprotonation: The ester is deprotonated by a strong base to form an enolate ion.
Nucleophilic Substitution: The enolate ion undergoes nucleophilic substitution with an alkyl halide.
Hydrolysis and Decarboxylation: The ester is hydrolyzed to form malonic acid, which then undergoes decarboxylation to yield a substituted acetic acid
Comparación Con Compuestos Similares
Similar Compounds
Diethyl Malonate: A simpler ester of malonic acid.
Ethyl Acetoacetate: Similar in structure but forms ketones instead of carboxylic acids
Uniqueness
Malonic acid, diethyl-, ethyl isobutyl ester is unique due to its specific alkylation pattern and its ability to form substituted acetic acids through decarboxylation. This makes it particularly useful in the synthesis of complex organic molecules .
Propiedades
Número CAS |
63917-09-9 |
|---|---|
Fórmula molecular |
C13H24O4 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
1-O-butan-2-yl 3-O-ethyl 2,2-diethylpropanedioate |
InChI |
InChI=1S/C13H24O4/c1-6-10(5)17-12(15)13(7-2,8-3)11(14)16-9-4/h10H,6-9H2,1-5H3 |
Clave InChI |
KIXXIXABYBOQEB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(=O)C(CC)(CC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


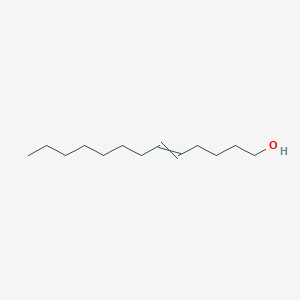
![5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione](/img/structure/B14497810.png)

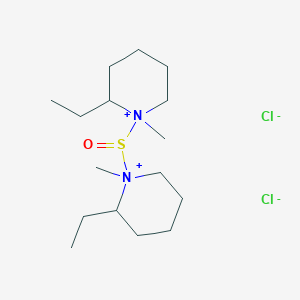
![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B14497824.png)
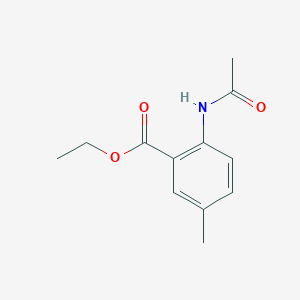
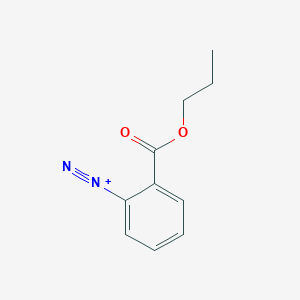

![2(3H)-Furanone, 3-[1-[(4-chlorophenyl)amino]ethylidene]dihydro-, (Z)-](/img/structure/B14497841.png)
![3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one](/img/structure/B14497850.png)
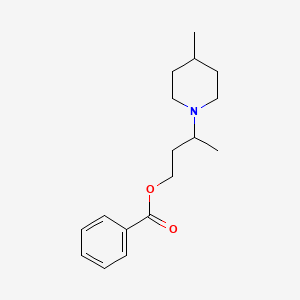

![3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14497863.png)
